The primary application of 2,6-Dimethylanisole in scientific research lies in its role as a pharmaceutical intermediate. It serves as a building block for the synthesis of various pharmaceuticals, including methoxymetacyclophanes. Methoxymetacyclophanes are a class of compounds with potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. Studies suggest that methoxymetacyclophanes may help protect nerve cells from damage [].
While research is still ongoing, 2,6-Dimethylanisole shows potential applications in material science. Its aromatic structure and functional groups suggest possible use in the development of liquid crystals or polymers with specific properties. However, further research is needed to explore these potential applications in detail [, ].
2,6-Dimethylanisole, also referred to as 1-methoxy-2,6-dimethylbenzene, is characterized by its clear yellow liquid appearance. It has the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol. The compound features a methoxy group attached to a dimethyl-substituted aromatic ring, contributing to its unique chemical behavior and applications in various fields .
Research indicates that 2,6-dimethylanisole exhibits antimicrobial properties. Its derivatives have been studied for potential use in pharmaceuticals due to their ability to inhibit certain bacterial strains. The compound's structure allows it to interact favorably with biological systems, making it a candidate for further exploration in medicinal chemistry .
The synthesis of 2,6-dimethylanisole can be achieved through several methods:
2,6-Dimethylanisole finds applications across multiple industries:
Studies on the interactions of 2,6-dimethylanisole with other chemical species reveal its potential reactivity patterns. For instance:
Several compounds share structural similarities with 2,6-dimethylanisole. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methylanisole | C₇H₈O | Contains only one methyl group on the aromatic ring. |
| 4-Methylanisole | C₇H₈O | Methyl group positioned para to the methoxy group. |
| 3,4-Dimethylphenol | C₈H₁₀O | Contains two methyl groups on the phenolic structure but lacks a methoxy group. |
| Guaiacol | C₈H₈O₂ | Contains both a methoxy and a hydroxyl group; used as an antiseptic. |
Uniqueness: 2,6-Dimethylanisole is unique due to its specific arrangement of substituents that influence its chemical reactivity and biological activity compared to these similar compounds.
2,6-Dimethylanisole (CAS: 1004-66-6) is an anisole derivative characterized by two methyl groups positioned at the 2 and 6 positions of the benzene ring, with a methoxy group at position 1. Its systematic IUPAC name is 2-methoxy-1,3-dimethylbenzene.
| Property | Value |
|---|---|
| Molecular Formula | C9H12O |
| Molecular Weight | 136.19 g/mol |
| CAS Registry Number | 1004-66-6 |
| IUPAC Name | 2-methoxy-1,3-dimethylbenzene |
| InChI Key | GFNZJAUVJCGWLW-UHFFFAOYSA-N |
| SMILES Notation | COC1=C(C)C=CC=C1C |
The structure of 2,6-dimethylanisole features a benzene ring with two methyl groups in the ortho positions relative to the methoxy group, creating a symmetrical arrangement that influences its chemical behavior and reactivity.